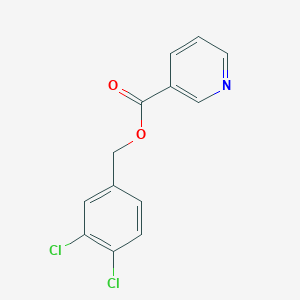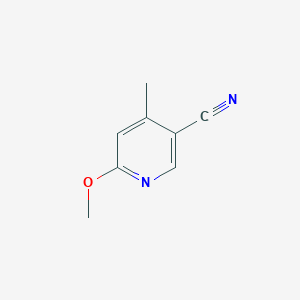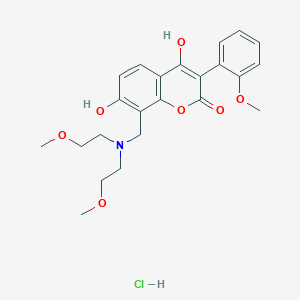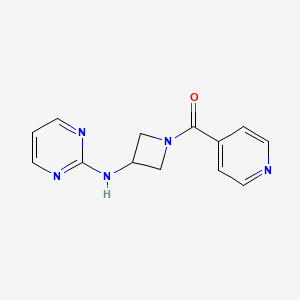
(3,4-Dichlorophenyl)methyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Dichlorophenyl)methyl pyridine-3-carboxylate” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, and a carboxylate group. The presence of dichlorophenyl indicates that there are two chlorine atoms attached to the phenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Pyridine compounds can undergo a variety of reactions including electrophilic and nucleophilic substitutions .Scientific Research Applications
Synthesis and Material Science Applications Pyridine derivatives serve as fundamental building blocks in the synthesis of complex organic molecules. For example, the work by Andreu et al. (2000) on tetrathiafulvalene derivatives underscores the importance of pyridine moieties in creating compounds with intriguing optical and electrochemical properties, which are crucial for developing advanced materials for electronics and photonics. Similarly, Zhu, Lan, and Kwon's (2003) research on the synthesis of tetrahydropyridines through annulation reactions highlights the versatility of pyridine derivatives in constructing structurally diverse and functionally rich molecules, potentially applicable in various chemical industries, including pharmaceuticals and agrochemicals (Andreu et al., 2000) (Zhu, Lan, & Kwon, 2003).
Catalysis and Chemical Transformations Pyridine derivatives play a significant role in catalytic processes, facilitating the development of novel synthetic methodologies. The study by Zaitsev, Shabashov, and Daugulis (2005) on palladium-catalyzed arylation via C-H activation demonstrates the potential of pyridine-containing directing groups to mediate the selective functionalization of molecules, a technique that can enhance the efficiency and sustainability of chemical synthesis (Zaitsev, Shabashov, & Daugulis, 2005).
Molecular Sensing and Detection The fluorescence properties of pyridine derivatives make them excellent candidates for developing fluorescent sensors. Yang et al. (2013) designed a heteroatom-containing organic fluorophore based on pyridine, which demonstrates aggregation-induced emission (AIE) and can be used as a fluorescent pH sensor. This property is invaluable in bioimaging, environmental monitoring, and diagnostic applications, showcasing the potential of pyridine derivatives in the field of molecular sensing (Yang et al., 2013).
Antimicrobial Activity Pyridine derivatives also find applications in medicinal chemistry, especially as antimicrobial agents. The synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone by Thomas et al. (2016) explore the antimicrobial potential of pyridine carboxamides, indicating the chemical's relevance in developing new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-3-9(6-12(11)15)8-18-13(17)10-2-1-5-16-7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFNOWVEIJKPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)





![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)
![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)
![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)
![N-[1-(4-chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2666800.png)
